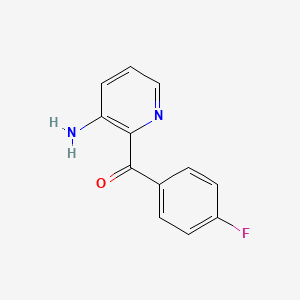

2-(4-Fluorobenzoyl)pyridin-3-amine

CAS No.: 1600982-28-2

Cat. No.: VC2973549

Molecular Formula: C12H9FN2O

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1600982-28-2 |

|---|---|

| Molecular Formula | C12H9FN2O |

| Molecular Weight | 216.21 g/mol |

| IUPAC Name | (3-aminopyridin-2-yl)-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2 |

| Standard InChI Key | QGPIDUKPJKDKKF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N |

Introduction

Basic Information and Structural Characteristics

2-(4-Fluorobenzoyl)pyridin-3-amine (CAS: 1600982-28-2) is a crystalline compound characterized by a pyridine ring with an amino group at position 3 and a 4-fluorobenzoyl moiety at position 2. The molecular formula is C₁₂H₉FN₂O with a molecular weight of 216.21 g/mol . The structure features a carbonyl group connecting the pyridine ring to a para-fluorophenyl group, creating a unique electronic environment that influences its chemical behavior and potential biological activity.

The compound is also known by its IUPAC name (3-aminopyridin-2-yl)-(4-fluorophenyl)methanone . The presence of both the amino group and fluorine atom contributes to its distinctive chemical properties and reactivity patterns.

Structural Identifiers

The structural identification parameters for 2-(4-Fluorobenzoyl)pyridin-3-amine are critical for accurate database searching and compound verification. Table 1 summarizes the key structural identifiers for this compound.

Table 1: Structural Identifiers of 2-(4-Fluorobenzoyl)pyridin-3-amine

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Fluorobenzoyl)pyridin-3-amine determine its behavior in various chemical environments and its potential utility in pharmaceutical applications. These properties include its solubility profile, partition coefficient, and molecular interactions.

Physicochemical Parameters

The computed properties of 2-(4-Fluorobenzoyl)pyridin-3-amine provide insights into its potential pharmacokinetic behavior and chemical reactivity. Table 2 presents the key physicochemical parameters that characterize this compound.

Table 2: Physicochemical Properties of 2-(4-Fluorobenzoyl)pyridin-3-amine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 216.21 g/mol | |

| XLogP3-AA | 2.5 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 216.06989108 Da |

The XLogP3-AA value of 2.5 suggests moderate lipophilicity, which may facilitate membrane permeation while maintaining reasonable water solubility. The presence of one hydrogen bond donor and four hydrogen bond acceptors enables important molecular interactions that could influence its binding to biological targets. The limited number of rotatable bonds (2) indicates a relatively rigid structure, which might contribute to specific binding orientations in potential biological applications.

Chemical Reactivity

The chemical reactivity of 2-(4-Fluorobenzoyl)pyridin-3-amine is influenced by several key functional groups within the molecule. Understanding these reactivity patterns is essential for predicting its behavior in chemical transformations and potential biological interactions.

Reactive Centers

The molecular structure of 2-(4-Fluorobenzoyl)pyridin-3-amine contains several reactive centers that can participate in various chemical transformations:

-

The primary amino group at position 3 of the pyridine ring can engage in nucleophilic reactions, such as acylation, alkylation, and condensation reactions .

-

The carbonyl group connecting the pyridine and phenyl rings can participate in nucleophilic addition reactions and reduction processes.

-

The pyridine nitrogen acts as a weak base and can participate in coordination chemistry with metals or protonation reactions in acidic environments.

-

The fluorine atom on the phenyl ring can influence electronic distribution within the molecule and potentially participate in nucleophilic aromatic substitution reactions under specific conditions.

| Hazard Statement | Description | Hazard Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume